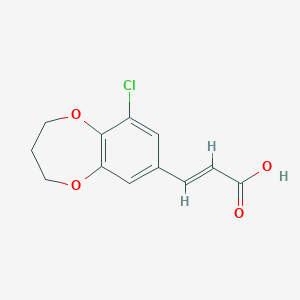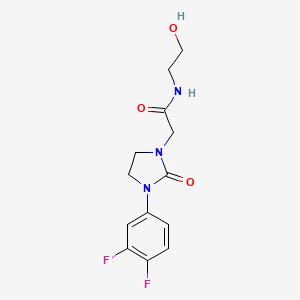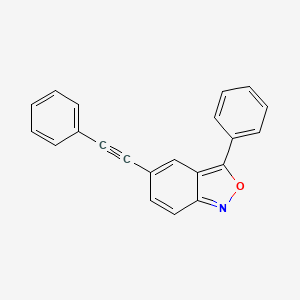
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid, or simply “Chloro-DHBAA”, is an organic compound with a wide range of applications in scientific research. It is used as a synthetic intermediate in organic synthesis, and as a reagent in various biochemical and physiological experiments. This compound has been studied for its potential applications in drug discovery and development, and for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Photoreactivity and Thermal Stability in Polymer Films
Photohydrolysis of Substituted Benzyl Esters : Research involving poly(acrylic acid) (PAA) partially esterified with various benzyl groups incorporated into multilayered polyelectrolyte films demonstrates the influence of substituents on photoreactivity and thermal stability. Upon UV light exposure, benzyl groups are photohydrolyzed, affecting the film's properties. This study highlights the potential for designing light-responsive materials with tailored thermal stability and degradation profiles for specific applications (Jensen et al., 2004).
Enhanced Flame Retardance of Polymers
Chemically Modified Polyacrylonitrile Polymers : Incorporating phosphorylamino groups into polyacrylonitrile (PAN) significantly increases flame retardance. This modification suggests a method for enhancing the safety of materials through chemical modification, relevant for materials science and safety engineering (Joseph & Tretsiakova-McNally, 2012).
Organic Sensitizers for Solar Cell Applications
Molecular Engineering of Organic Sensitizers : The development of novel organic sensitizers for solar cells, such as those incorporating cyanoacrylic acid groups, shows the importance of acrylic acid derivatives in improving solar energy conversion efficiencies. These materials offer paths toward more efficient and sustainable energy solutions (Kim et al., 2006).
Synthesis of Benzoic Acid from Biomass-Derived Materials
Diels–Alder and Dehydration Reactions : The conversion of furan and acrylic acid into benzoic acid through catalyzed reactions presents an example of utilizing biomass-derived materials for chemical synthesis. This research underscores the potential of acrylic acid derivatives in green chemistry and sustainable manufacturing processes (Mahmoud et al., 2015).
Fluorescent Probes for Biological Applications
Coumarin-Based Fluorescent Probe for Cysteine : A study demonstrating the use of acrylic acid derivatives in developing fluorescent probes for sensing biological molecules, such as cysteine, highlights the role of these compounds in biomedical research and diagnostics (Dai et al., 2014).
Eigenschaften
IUPAC Name |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c13-9-6-8(2-3-11(14)15)7-10-12(9)17-5-1-4-16-10/h2-3,6-7H,1,4-5H2,(H,14,15)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPPUVMGHBRVRO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=CC(=O)O)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C(=CC(=C2)/C=C/C(=O)O)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![(Z)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2723687.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)

![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)